molecular formula C6H5N3 B179548 4-Methylpyridazine-3-carbonitrile CAS No. 106861-17-0

4-Methylpyridazine-3-carbonitrile

Cat. No. B179548
M. Wt: 119.12 g/mol
InChI Key: XVOXNSDLOXACCF-UHFFFAOYSA-N
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Description

4-Methylpyridazine-3-carbonitrile is a chemical compound with the CAS Number: 106861-17-0 . It has a molecular weight of 119.13 .


Molecular Structure Analysis

The IUPAC name for 4-Methylpyridazine-3-carbonitrile is 4-methyl-3-pyridazinecarbonitrile . The InChI code is 1S/C6H5N3/c1-5-2-3-8-9-6(5)4-7/h2-3H,1H3 .


Physical And Chemical Properties Analysis

4-Methylpyridazine-3-carbonitrile is a liquid or solid or semi-solid or lump . It should be stored in a dark place, in an inert atmosphere, at room temperature .

Scientific Research Applications

4-Methylpyridazine-3-carbonitrile

is a chemical compound with the molecular formula C6H5N3 . It’s a type of diazine, a class of organic compounds that contain a six-membered aromatic ring with two nitrogen atoms .

Diazines, including pyridazines, pyrimidines, and pyrazines, are widespread in nature and constitute a central building block for a wide range of pharmacological applications . They are found in DNA, RNA, flavors, and fragrances .

    Pharmacology and Medicine

    Diazines are reported to exhibit a wide range of biological activities, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

    Organic and Medicinal Chemistry

    Diazines are used as building blocks in the synthesis of various pharmaceuticals. They are found as mono-systems, fused or annulated in pharmaceutical, agrochemical or materials .

Safety And Hazards

The safety information for 4-Methylpyridazine-3-carbonitrile includes a GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 . Precautionary statements include P261, P280, P301+P310, and P311 .

properties

IUPAC Name

4-methylpyridazine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-5-2-3-8-9-6(5)4-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVOXNSDLOXACCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80545722
Record name 4-Methylpyridazine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80545722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylpyridazine-3-carbonitrile

CAS RN

106861-17-0
Record name 4-Methylpyridazine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80545722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Wang, Z Geng, R Guo, J Li, D Zou, Y Wu, Y Wu - Tetrahedron Letters, 2016 - Elsevier
… In contrast, a slight decrease in the Lewis acid catalyst loading will increase the ratio of 5-methylpyridazine-3-carbonitrile to 4-methylpyridazine-3-carbonitrile. Too little catalyst loading …
Number of citations: 5 www.sciencedirect.com
OV Anikin, MS Klenov, AM Churakov… - European Journal of …, 2018 - Wiley Online Library
… This compound cyclized on silica gel surface with the loss of isobutylene to give 6-amino-5-(tert-butyl-NNO-azoxy)-4-methylpyridazine-3-carbonitrile 2-oxide 10. On the contrary, the …

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